molecular formula C9H10FN3 B1317835 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine CAS No. 887405-22-3

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine

Cat. No.: B1317835
CAS No.: 887405-22-3
M. Wt: 179.19 g/mol
InChI Key: DXRBTOABNFRJTK-UHFFFAOYSA-N
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Description

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H10FN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzimidazole ring and an ethanamine group at the 2-position makes this compound unique. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its derivatives, to form the benzimidazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the benzimidazole ring through electrophilic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Ethanamine Group: The final step involves the alkylation of the 2-position of the benzimidazole ring with an ethanamine group. This can be achieved using reagents like ethylene diamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. The presence of the fluorine atom in 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine enhances its biological activity. Studies have shown that compounds containing benzimidazole moieties can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. For example, a study demonstrated that derivatives of benzimidazole could induce apoptosis in cancer cell lines, suggesting the potential of this compound as a lead compound for developing anticancer agents .

1.2 Antimicrobial Properties

The antimicrobial properties of benzimidazole derivatives have also been explored. The compound has shown efficacy against various bacterial strains, including resistant strains. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuropharmacology

2.1 Potential Antidepressant Effects

Recent studies have suggested that compounds similar to this compound may possess antidepressant-like effects. Research indicates that modulation of serotonin receptors can lead to improved mood and cognitive function, making this compound a candidate for further investigation in neuropharmacology .

Material Science

3.1 Development of Functional Materials

In material science, the unique electronic properties of fluorinated benzimidazoles make them suitable for applications in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has been studied for enhancing the conductivity and stability of organic light-emitting diodes (OLEDs). These materials can potentially lead to more efficient energy conversion processes in electronic devices .

Biological Research

4.1 Molecular Probes

The compound serves as a molecular probe in biological research due to its ability to selectively bind to specific proteins or receptors within cells. This property is particularly useful for studying cellular mechanisms and interactions at a molecular level, allowing researchers to visualize and track biological processes in real-time .

Data Summary Table

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; potential lead for drug development
Antimicrobial PropertiesEffective against resistant bacterial strains
NeuropharmacologyPotential antidepressant effects through serotonin receptor modulation
Material ScienceEnhances conductivity in OLEDs; suitable for organic electronics
Biological ResearchServes as a molecular probe for studying cellular mechanisms

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine can be compared with other similar compounds, such as:

    2-(5-chloro-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

    2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a methyl group instead of fluorine.

    2-(5-bromo-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.

Biological Activity

2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring system substituted with a fluorine atom at the 5-position and an ethylamine side chain. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study screening a library of benzimidazole derivatives found that several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the fluorine substitution enhances the lipophilicity and overall antimicrobial efficacy of the compound compared to its non-fluorinated counterparts .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the modulation of apoptotic pathways .

A detailed analysis of its mechanism revealed that the compound may inhibit specific kinases involved in cell cycle regulation, thereby slowing down tumor growth. The findings from a recent study are summarized in Table 2.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of kinase activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may also bind to receptors that regulate cellular proliferation and apoptosis, thus exerting a therapeutic effect.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzimidazole derivative resulted in significant improvement compared to standard antibiotic therapy, showcasing its potential as a novel antimicrobial agent .
  • Case Study on Anticancer Properties : In a cohort study involving patients with advanced breast cancer, those treated with a benzimidazole-based regimen showed improved survival rates and reduced tumor burden compared to those receiving conventional treatments .

Properties

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBTOABNFRJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587985
Record name 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-22-3
Record name 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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